

An In-depth Technical Guide to Isobutyranilide (CAS 4406-41-1)

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Compound of Interest

Compound Name: *Isobutyranilide*

CAS No.: *4406-41-1*

Cat. No.: *B1607330*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyranilide, with the CAS number 4406-41-1, is a chemical compound formally known as 2-methyl-N-phenylpropanamide. Its structure consists of an isobutyramide group attached to a phenyl ring via an amide linkage. This anilide serves as a significant building block and intermediate in organic synthesis, particularly in the development of pharmacologically active molecules. Its derivatives have garnered attention in medicinal chemistry for their potential therapeutic applications, notably as anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, analytical methods, and biological relevance of **isobutyranilide** and its derivatives.

Chemical and Physical Properties

Isobutyranilide is a solid at room temperature. A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	4406-41-1	[1]
Molecular Formula	C ₁₀ H ₁₃ NO	[1]
Molecular Weight	163.22 g/mol	
IUPAC Name	2-methyl-N-phenylpropanamide	
Synonyms	Isobutyric acid anilide, i-Butyranilide, Propanamide, 2-methyl-N-phenyl-	[1]
Melting Point	101 °C	
Boiling Point	317.8 °C at 760 mmHg	
Density	1.046 g/cm ³	
Appearance	Solid	
Solubility	Insoluble in water; soluble in organic solvents.	
LogP	1.96 (Predicted)	

Synthesis of Isobutyranilide

The synthesis of **isobutyranilide** is typically achieved through the acylation of aniline with an isobutyryl group donor. The most common and efficient laboratory-scale method involves the reaction of aniline with isobutyryl chloride.

Experimental Protocol: Synthesis from Aniline and Isobutyryl Chloride

This protocol describes the synthesis of **isobutyranilide** via the Schotten-Baumann reaction, which involves the acylation of aniline with isobutyryl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Materials:

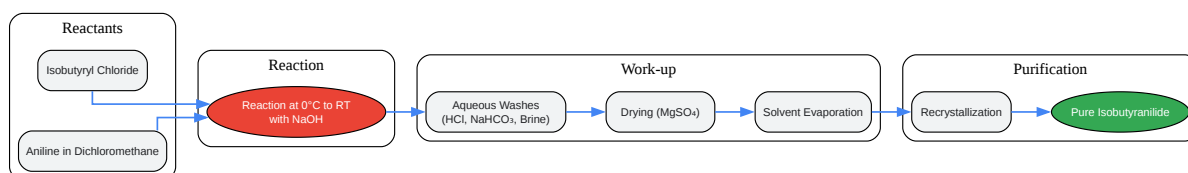
- Aniline ($C_6H_5NH_2$)
- Isobutyryl chloride ($(CH_3)_2CHCOCl$)
- Dichloromethane (CH_2Cl_2)
- 10% Sodium hydroxide (NaOH) solution
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Round-bottom flask
- Stirring apparatus
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 equivalent) in dichloromethane (100 mL).
- Cool the solution to 0 °C in an ice bath.
- Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

- After the addition is complete, add 10% sodium hydroxide solution (2.0 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
- Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
- Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **isobutyranilide** as a white solid.

Synthesis Workflow Diagram



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Caption: Experimental workflow for the synthesis of **Isobutyranilide**.

Analytical Methods

The purity and identity of synthesized **isobutyranilide** can be confirmed using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

This section provides a general protocol for the analysis of **isobutyranilide** using reversed-phase HPLC.

Instrumentation and Conditions:

Parameter	Condition
Instrument	HPLC system with UV detector
Column	C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase	Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

Sample Preparation:

- Prepare a stock solution of **isobutyranilide** (1 mg/mL) in acetonitrile.
- Prepare working standards by diluting the stock solution with the mobile phase to desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
- Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity of the amide group, derivatization is often recommended to improve the chromatographic properties of **isobutyranilide** for GC-MS analysis. Silylation is a common derivatization technique.

Derivatization Protocol (Silylation):

- Accurately weigh approximately 1 mg of **isobutyranilide** into a vial.
- Add 100 μ L of a suitable solvent (e.g., pyridine or acetonitrile).
- Add 100 μ L of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Seal the vial and heat at 60-70 $^{\circ}$ C for 30 minutes.
- Cool the vial to room temperature before injecting into the GC-MS.

Instrumentation and Conditions:

Parameter	Condition
Instrument	Gas Chromatograph coupled to a Mass Spectrometer
Column	Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness, with a 5% phenyl methylpolysiloxane stationary phase)
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injection Mode	Splitless
Injector Temperature	250 $^{\circ}$ C
Oven Temperature Program	Initial temperature of 100 $^{\circ}$ C, hold for 2 minutes, then ramp at 10 $^{\circ}$ C/min to 280 $^{\circ}$ C, and hold for 5 minutes.
Transfer Line Temperature	280 $^{\circ}$ C
Ion Source Temperature	230 $^{\circ}$ C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	m/z 40-400

Biological Activity and Mechanism of Action

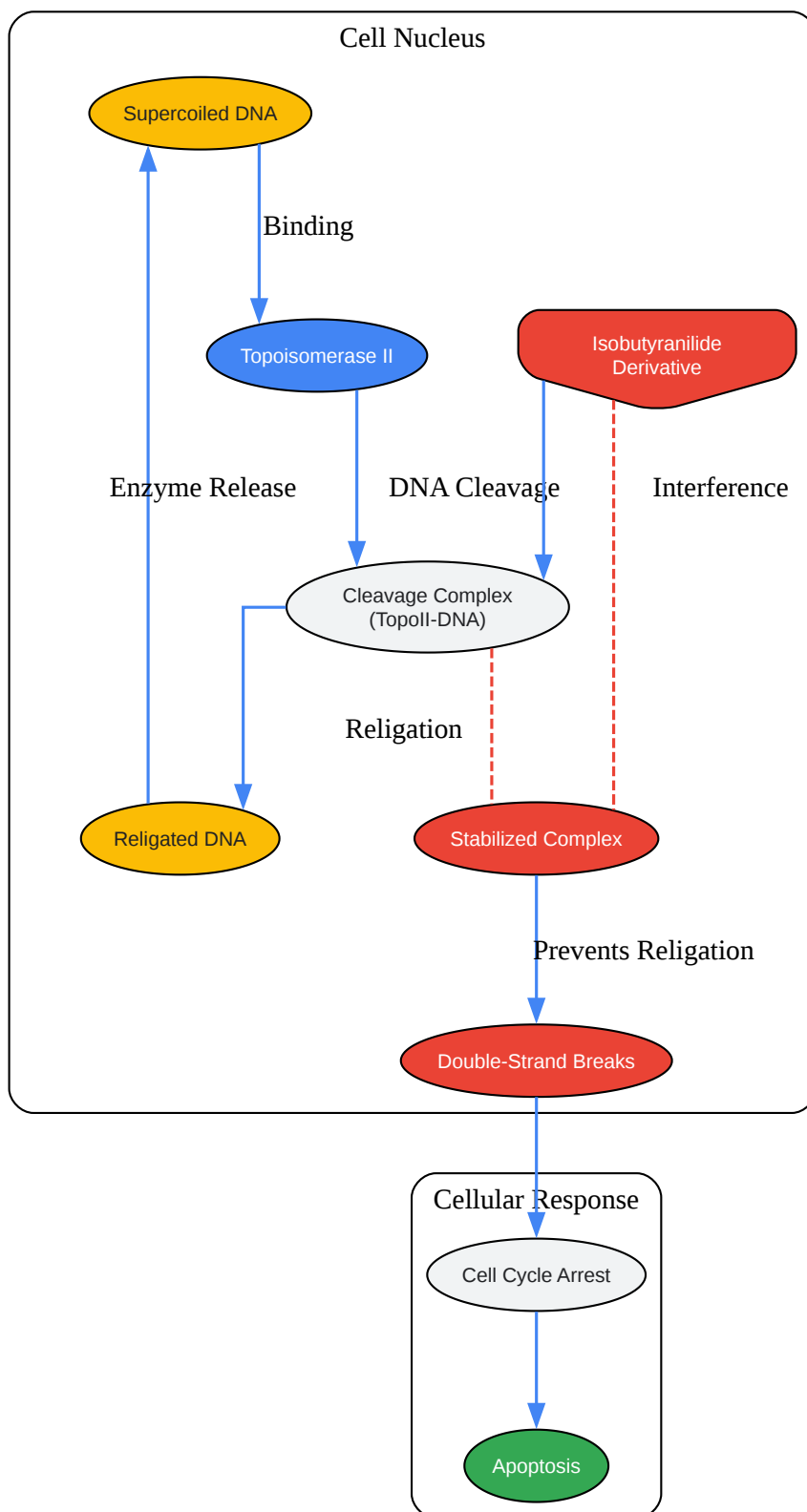
While **isobutyranilide** itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as anticancer agents. A notable mechanism of action for some of these derivatives is the inhibition of topoisomerase II.

Topoisomerase II Inhibition

Topoisomerase II is a crucial enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks.

Certain **isobutyranilide** derivatives act as topoisomerase II "poisons." They do not inhibit the DNA cleavage step but rather stabilize the covalent complex formed between topoisomerase II and the cleaved DNA. This prevents the religation of the DNA strands, leading to an accumulation of double-strand breaks. These persistent DNA breaks trigger a cascade of cellular events, including cell cycle arrest and ultimately apoptosis (programmed cell death), which is particularly effective in rapidly proliferating cancer cells.

Signaling Pathway of Topoisomerase II Inhibition



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Caption: Mechanism of Topoisomerase II inhibition by **Isobutyranilide** derivatives.

Conclusion

Isobutyranilide (CAS 4406-41-1) is a versatile chemical intermediate with significant applications in organic synthesis and drug discovery. The straightforward synthesis and the potential for diverse functionalization make it a valuable scaffold for developing novel therapeutic agents. The demonstrated activity of its derivatives as topoisomerase II inhibitors highlights the importance of this chemical entity in the ongoing search for new and effective anticancer drugs. The protocols and data presented in this guide are intended to support researchers in the synthesis, analysis, and further investigation of **isobutyranilide** and its derivatives.

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References

- 1. Quantification of aniline and N-methylaniline in indigo - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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